2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole
Description
The compound 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole features a 1,3,4-oxadiazole core substituted at positions 2 and 3. The 2-position is modified with a 2-chloro-6-fluorobenzylsulfanyl group, while the 5-position carries a (2,4-diphenyl-1,3-thiazol-5-yl)methyl substituent.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClFN3OS2/c26-19-12-7-13-20(27)18(19)15-32-25-30-29-22(31-25)14-21-23(16-8-3-1-4-9-16)28-24(33-21)17-10-5-2-6-11-17/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHOFDPQXNMLSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC4=NN=C(O4)SCC5=C(C=CC=C5Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets. These targets can include enzymes, receptors, and other proteins, and their roles can vary widely depending on the specific compound and the biological system in which it is active.
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other thiazole derivatives. This could involve binding to the target protein, leading to a change in its function, or interacting with the target in a way that alters its activity.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways. These can include pathways involved in inflammation, pain perception, microbial growth, and cancer cell proliferation.
Pharmacokinetics
These properties can significantly impact the bioavailability of a compound, influencing its effectiveness and potential side effects.
Biological Activity
The compound 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity by reviewing relevant literature, including research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₄ClF N₂S
- Molecular Weight : Approximately 348.83 g/mol
This compound features a thiazole moiety and an oxadiazole ring, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that compounds containing thiazole and oxadiazole rings exhibit significant anticancer properties. For instance:
- Mechanism of Action : The presence of the thiazole ring is crucial for cytotoxic activity against various cancer cell lines. Studies have shown that derivatives of thiazoles can induce apoptosis in cancer cells through mechanisms involving the Bcl-2 protein family .
- Case Study : A derivative of this compound demonstrated an IC₅₀ value of less than 10 µM against A549 lung adenocarcinoma cells, indicating potent anticancer activity .
Antimicrobial Activity
Compounds similar to this compound have shown promising antimicrobial properties:
- In Vitro Studies : The compound exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.015 mg/mL. This suggests potential utility in treating bacterial infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Thiazole Ring : Essential for enhancing cytotoxicity.
- Oxadiazole Moiety : Contributes to the overall stability and reactivity of the compound.
- Chloro and Fluoro Substituents : These halogen groups may enhance lipophilicity and bioavailability.
Data Tables
| Biological Activity | IC₅₀ Value (µM) | Target Cell Line/Organism |
|---|---|---|
| Anticancer | <10 | A549 Lung Adenocarcinoma |
| Antibacterial | 0.015 | Staphylococcus aureus |
Comparison with Similar Compounds
Key Observations :
- The target compound has a significantly higher molecular weight (593.09 vs. 293.73–423.75) due to its bulky diphenylthiazole and benzylsulfanyl substituents.
Coagulation Factor XII Modulation
By contrast, the target compound’s thiazole group could interact with serine proteases involved in coagulation pathways, though experimental validation is required.
Antimicrobial Activity
Analogous sulfanyl-containing oxadiazoles (e.g., ) have demonstrated antimicrobial properties due to sulfur’s electron-rich nature, which disrupts microbial membranes . The target compound’s chloro-fluorobenzyl group may enhance this activity by increasing membrane permeability.
Enzyme Inhibition
Bis-oxadiazole derivatives () show promise as kinase inhibitors, likely due to their planar aromatic systems . The diphenylthiazole in the target compound could similarly inhibit enzymes like cyclooxygenase or tyrosine kinases, leveraging its extended conjugated system.
Q & A
Q. What is the synthetic route for 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole?
The compound is synthesized via alkylation of 1,3,4-oxadiazole-2-thiol derivatives with appropriate halides (e.g., 2-chloro-6-fluorobenzyl chloride) in the presence of K₂CO₃/DMF. The thiazole moiety is introduced through coupling reactions, such as cyclization of aryl isothiocyanates or condensation with pre-synthesized thiazole intermediates .
Q. Which analytical techniques are critical for structural confirmation?
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯π interactions observed in related oxadiazole derivatives) .
- NMR spectroscopy : Confirms substitution patterns (e.g., sulfanyl and benzyl groups via ¹H/¹³C shifts).
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. How can solubility challenges in polar solvents be addressed?
Solubility can be improved using co-solvents (e.g., DMSO:water mixtures) or structural modifications, such as introducing hydrophilic substituents (e.g., carboxylates or amine groups) on the thiazole or oxadiazole rings .
Q. What is the role of the 1,3-thiazole moiety in bioactivity?
The thiazole ring acts as a bioisostere for phenyl groups, enhancing π-π stacking with biological targets. Its electron-withdrawing properties stabilize charge-transfer interactions, critical for enzyme inhibition (e.g., kinase or protease targets) .
Advanced Research Questions
Q. How do crystal packing interactions influence physicochemical properties?
Hirshfeld surface analysis reveals that H⋯H (40–50%) and H⋯C/C⋯H (20–30%) interactions dominate crystal packing in oxadiazole derivatives. These interactions affect melting points, solubility, and stability. For example, C–H⋯π interactions in the title compound may reduce solubility in nonpolar solvents .
Q. What strategies resolve contradictions in reported biological activity data?
- Systematic substituent variation : Test analogs with halogen (Cl, F) or electron-donating (Me, OMe) groups on the benzyl or thiazole moieties to isolate electronic vs. steric effects .
- Computational modeling : Use molecular docking to predict binding affinities and compare with experimental IC₅₀ values .
Q. How can stability under physiological conditions be optimized?
Conduct accelerated stability studies (pH 1–9, 40°C, light exposure) with HPLC monitoring. For pH-sensitive degradation, consider prodrug strategies (e.g., esterification of acidic groups) .
Q. What are key considerations in designing analogs for structure-activity relationship (SAR) studies?
- Electronic effects : Introduce electron-withdrawing groups (Cl, F) on the benzyl ring to enhance electrophilicity.
- Steric hindrance : Bulky substituents on the thiazole ring may improve selectivity by preventing off-target binding .
Q. How can computational methods predict interaction mechanisms with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
